molecular formula C19H26N2O4 B2673153 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide CAS No. 899982-25-3

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2673153
CAS No.: 899982-25-3
M. Wt: 346.427
InChI Key: JUERHSGZNHMZTH-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.427. The purity is usually 95%.
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Scientific Research Applications

Drug Delivery Systems

Aminoalcohol-based bis-(aminoalcohol)oxalamides have been explored to develop drug depot systems, illustrating their potential as novel dermal and topical drug delivery vehicles for non-steroidal anti-inflammatory drug molecules. These organogels, acting as supramolecular delivery vehicles, can effectively control the release rate of drug molecules, such as Ibuprofen, by varying the organogelator concentration and the pH values of the accepting media. The study demonstrates the potential of these compounds in fine-tuning drug release profiles through the correct choice of gelator and fatty acid ester combinations (Uzan et al., 2016).

Organic Synthesis and Structural Subunits

The structural framework of "N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide" has been utilized in the synthesis of functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening. These derivatives are crucial as they are present in several classes of bioactive compounds, indicating the importance of such structures in the synthesis of complex molecules with potential biological activities (Santos et al., 2000).

Novel Synthetic Approaches and Chemical Reactions

A novel one-pot synthetic approach has been developed for the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement. This methodology facilitates the synthesis of both anthranilic acid derivatives and oxalamides, showcasing a new formula for these compounds. The process highlights the versatility and efficiency of incorporating the dioxaspiro nonan-2-ylmethyl structure into complex organic synthesis pathways (Mamedov et al., 2016).

Properties

IUPAC Name

N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-17(20-12-6-9-15-7-2-1-3-8-15)18(23)21-13-16-14-24-19(25-16)10-4-5-11-19/h1-3,7-8,16H,4-6,9-14H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUERHSGZNHMZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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